3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) group attached to the ethyl side chain. This compound is often used in organic synthesis and serves as a building block for more complex molecules. The tert-butoxycarbonyl group is a common protecting group for amines in organic chemistry, making this compound valuable in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid typically involves the introduction of the tert-butoxycarbonyl group to the benzoic acid derivative. One common method is the reaction of benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enhances the safety and control of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoic acid core or the Boc-protected side chain.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the preparation of peptide and protein derivatives.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid involves the tert-butoxycarbonyl group acting as a protecting group for amines. This group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxycarbonyl)benzoic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 3-ethynylbenzylcarbamate
Uniqueness
3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid core with a Boc-protected ethyl side chain. This combination allows for versatile applications in organic synthesis, particularly in the protection and deprotection of amines .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-9(13(17)18-14(2,3)4)10-6-5-7-11(8-10)12(15)16/h5-9H,1-4H3,(H,15,16) |
InChI Key |
INNKCTHTBYUIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.